molecular formula C17H21NSe B14220685 Benzenemethanamine, N-[2-(phenylseleno)butyl]- CAS No. 831200-63-6

Benzenemethanamine, N-[2-(phenylseleno)butyl]-

Cat. No.: B14220685
CAS No.: 831200-63-6
M. Wt: 318.3 g/mol
InChI Key: RITXLJBSXARDLT-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[2-(phenylseleno)butyl]- is an organic compound that belongs to the class of amines It features a benzenemethanamine core with a phenylseleno group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butyl]- typically involves the reaction of benzenemethanamine with a phenylselenoalkyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[2-(phenylseleno)butyl]- can undergo various chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.

    Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, N-[2-(phenylseleno)butyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential as a biochemical probe due to the unique properties of selenium.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butyl]- involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-phenyl-
  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, N-benzyl-

Uniqueness

Benzenemethanamine, N-[2-(phenylseleno)butyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This differentiates it from other benzenemethanamine derivatives that lack selenium, making it valuable for specific applications in research and industry.

Properties

CAS No.

831200-63-6

Molecular Formula

C17H21NSe

Molecular Weight

318.3 g/mol

IUPAC Name

N-benzyl-2-phenylselanylbutan-1-amine

InChI

InChI=1S/C17H21NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,16,18H,2,13-14H2,1H3

InChI Key

RITXLJBSXARDLT-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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